

Application Notes and Protocols for the Laboratory Synthesis of Buclosamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Buclosamide**

Cat. No.: **B1193894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) is a salicylamide derivative with established antifungal properties, primarily used as a topical agent for the treatment of dermatomycoses. This document provides a comprehensive guide for the laboratory synthesis of **Buclosamide**, including a detailed experimental protocol, a summary of its physicochemical properties, and an elucidation of its mechanism of action. The synthesis protocol is based on the amidation of a 4-chloro-2-hydroxy-benzoic acid ester. The primary mechanism of antifungal action involves the uncoupling of oxidative phosphorylation in fungal mitochondria.

Physicochemical Properties of Buclosamide

A summary of the key physical and chemical properties of **Buclosamide** is presented in Table 1 for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ ClNO ₂	[1][2]
Molecular Weight	227.69 g/mol	[1][3]
Melting Point	90-92 °C	
Boiling Point	367 °C	
Density	1.20 g/cm ³ (at 20 °C)	
Solubility in Water	0.20 g/L (at 25 °C)	
pKa	7.43	
LogP	3.88	
Appearance	Crystals from chloroform	
CAS Number	575-74-6	
IUPAC Name	N-butyl-4-chloro-2-hydroxybenzamide	

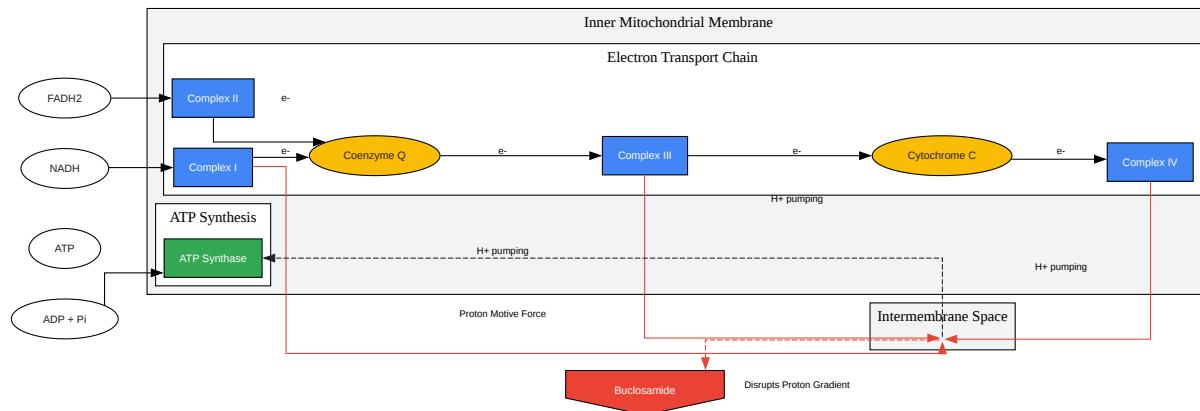
Experimental Protocol: Synthesis of Buclosamide

This protocol describes the synthesis of **Buclosamide** from 4-chloro-2-hydroxy-benzoic acid n-butyl ester.

Materials and Reagents:

- 4-chloro-2-hydroxy-benzoic acid n-butyl ester
- n-butylamine
- Methanol
- Dilute Hydrochloric Acid
- Activated Charcoal (optional)

- Carbon Tetrachloride
- Reaction flask with reflux condenser and heating mantle
- Stirring apparatus
- Distillation apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Beakers and other standard laboratory glassware


Procedure:

- **Reaction Setup:** In a suitable reaction flask equipped with a reflux condenser and stirrer, combine 114 g of 4-chloro-2-hydroxy-benzoic acid n-butyl ester, 64 g of methanol, and 130 g of n-butylamine.
- **Reaction:** Heat the mixture to 80°C and maintain this temperature for 22 hours with continuous stirring.
- **Solvent Removal:** After the reaction is complete, remove the volatile components (unreacted n-butylamine and methanol) by distillation under reduced pressure at a temperature up to 130°C.
- **Initial Crystallization:** Allow the residue to cool. The crude **Buclosamide** should begin to crystallize.
- **Purification:**
 - Dissolve the crystallized residue in 200 ml of methanol.
 - (Optional) If the solution is colored, add a small amount of activated charcoal, stir for a short period, and filter to remove the charcoal.
 - Slowly add the methanolic solution dropwise to a stirred solution of dilute hydrochloric acid. The product will precipitate, initially as a semi-solid which will then solidify.

- Isolation and Washing:
 - Collect the solid product by suction filtration.
 - Wash the filter cake first with dilute hydrochloric acid and then thoroughly with water.
- Drying: Dry the purified product in the air.
- Recrystallization: For higher purity, recrystallize the dried product from carbon tetrachloride. The final product, 4-chloro-2-hydroxy-benzoic acid n-butylamide (**Buclosamide**), should have a melting point of 90-92°C.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The antifungal activity of **Buclosamide** and other salicylamides is attributed to their ability to act as uncouplers of mitochondrial oxidative phosphorylation. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of **Buclosamide**.

Caption: **Buclosamide** disrupts the proton gradient across the inner mitochondrial membrane, uncoupling the electron transport chain from ATP synthesis and leading to fungal cell death.

Experimental Workflow

The overall workflow for the synthesis and purification of **Buclosamide** is depicted below.

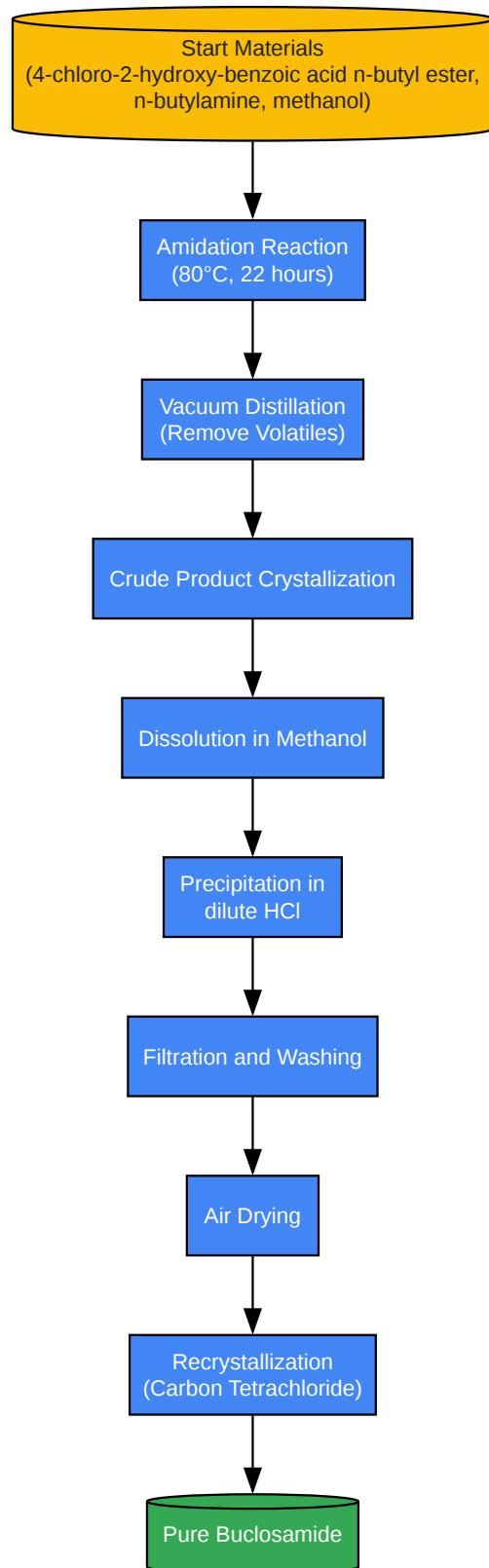

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for **Buckosamide** synthesis.

Caption: A schematic representation of the key steps involved in the synthesis and purification of **Buclosamide** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buclosamide | C11H14CINO2 | CID 68466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Buclosamide [drugfuture.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory Synthesis of Buclosamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193894#buclosamide-synthesis-protocol-for-laboratory-use>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com